molecular formula C8H15NO2 B3108393 1-Isopropylproline CAS No. 1649999-70-1

1-Isopropylproline

Cat. No.: B3108393
CAS No.: 1649999-70-1
M. Wt: 157.21 g/mol
InChI Key: CKPAOPWAVKSUPQ-UHFFFAOYSA-N
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Description

1-Isopropylproline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the proline ring. This modification imparts unique chemical and physical properties to this compound, making it a valuable reagent in various chemical reactions and scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylproline can be synthesized through the propargylation of proline. The reaction involves the conversion of a propargyl boronate ester to the corresponding this compound ester. This process is catalyzed by the presence of a base and heat, resulting in a stereoselective reaction where the major product is this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The use of triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile is common in the preparation of related compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylproline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Isopropylproline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Isopropylproline exerts its effects involves its role as a propargylation reagent. The compound catalyzes the reaction of propargyl boronate with an alcohol in the presence of base and heat, resulting in the formation of this compound esters. This reaction is stereoselective, with the major product being this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high stereoselectivity in propargylation reactions and its role as a ligand in density functional theory studies. These properties distinguish it from other proline derivatives and make it valuable in specific scientific and industrial applications .

Properties

IUPAC Name

1-propan-2-ylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPAOPWAVKSUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1649999-70-1
Record name 1-(propan-2-yl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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